molecular formula C13H16O2 B1470398 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one CAS No. 1552264-93-3

1-(4-Cyclopropylmethoxyphenyl)-propan-2-one

Cat. No. B1470398
CAS RN: 1552264-93-3
M. Wt: 204.26 g/mol
InChI Key: GYAHPYJUFNRRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropylmethoxyphenyl)-propan-2-one, commonly referred to as CP-MOP, is an organic compound with a molecular formula of C12H16O2. It is a white crystalline solid that is soluble in most organic solvents. CP-MOP is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and other organic compounds, as well as in biochemical and physiological studies. In

Scientific Research Applications

CP-MOP is used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. Additionally, CP-MOP has been used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions, the study of enzyme kinetics, and the study of receptor-ligand interactions. CP-MOP has also been used in the study of biodegradable polymers and in the development of new materials for drug delivery systems.

Mechanism Of Action

The mechanism of action of CP-MOP is not yet fully understood. However, it is believed that CP-MOP acts as a substrate for certain enzymes and receptors, and that it is involved in the regulation of biochemical and physiological processes. CP-MOP is believed to act as an inhibitor of certain enzymes and receptors, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
CP-MOP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, CP-MOP has been shown to have an effect on the regulation of certain physiological processes, such as the regulation of blood pressure, the regulation of heart rate, and the regulation of neurotransmitter release.

Advantages And Limitations For Lab Experiments

CP-MOP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in most organic solvents. Additionally, CP-MOP is relatively non-toxic and has a low potential for producing harmful side effects. However, CP-MOP is not suitable for use in experiments involving human subjects, as it is not approved for use in humans. Additionally, CP-MOP has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for CP-MOP research. One potential direction is the development of new methods for the synthesis of CP-MOP. Additionally, further research could be conducted into the mechanism of action of CP-MOP, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of CP-MOP in drug delivery systems and biodegradable polymers. Finally, further research could be conducted into the potential use of CP-MOP in experiments involving human subjects.

properties

IUPAC Name

1-[4-(cyclopropylmethoxy)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(14)8-11-4-6-13(7-5-11)15-9-12-2-3-12/h4-7,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAHPYJUFNRRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopropylmethoxyphenyl)-propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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